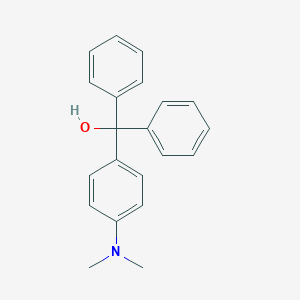
Benzenemethanol, 4-(dimethylamino)-alpha,alpha-diphenyl-
Übersicht
Beschreibung
Benzenemethanol, 4-(dimethylamino)-alpha,alpha-diphenyl-, also known as Dibenzylamine, is an organic compound with a chemical formula C21H23NO. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. Dibenzylamine is widely used in scientific research applications due to its unique properties, such as its ability to act as a ligand for metal ions and its potential as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of dibenzylamine is not well understood. However, it is believed to act as a ligand for metal ions, which can then form coordination complexes with other molecules, leading to various biological and chemical reactions.
Biochemische Und Physiologische Effekte
Benzenemethanol, 4-(dimethylamino)-alpha,alpha-diphenyl-e has been shown to have various biochemical and physiological effects, including its potential as an antioxidant and anti-inflammatory agent. It has also been shown to have antimicrobial properties against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dibenzylamine in lab experiments include its ability to act as a ligand for metal ions, its potential as a building block for the synthesis of various organic compounds, and its unique properties, such as its solubility in water and organic solvents. However, limitations include its potential toxicity and the need for proper handling and storage.
Zukünftige Richtungen
There are several future directions for the use of dibenzylamine in scientific research, including its potential as a catalyst for various chemical reactions, its use in the synthesis of new organic compounds with unique properties, and its potential as a therapeutic agent for various diseases, including cancer and inflammation.
In conclusion, dibenzylamine is a versatile organic compound that has been widely used in scientific research applications. Its unique properties, such as its ability to act as a ligand for metal ions and its potential as a building block for the synthesis of various organic compounds, make it a valuable tool for researchers in various fields. However, its potential toxicity and the need for proper handling and storage must be considered when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 4-(dimethylamino)-alpha,alpha-diphenyl-e has been widely used in scientific research as a ligand for metal ions, such as copper, palladium, and platinum. It can also be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
CAS-Nummer |
1719-05-7 |
|---|---|
Produktname |
Benzenemethanol, 4-(dimethylamino)-alpha,alpha-diphenyl- |
Molekularformel |
C21H21NO |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
[4-(dimethylamino)phenyl]-diphenylmethanol |
InChI |
InChI=1S/C21H21NO/c1-22(2)20-15-13-19(14-16-20)21(23,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,23H,1-2H3 |
InChI-Schlüssel |
RINGMELOOTUDIA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
melting_point |
greater than 572 °F (NTP, 1992) |
Andere CAS-Nummern |
1719-05-7 |
Physikalische Beschreibung |
D&c orange 5 zirconium lake is an orange powder. (NTP, 1992) |
Löslichkeit |
less than 1 mg/mL at 68° F (NTP, 1992) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Difluoromethoxy)phenyl]acrylic acid](/img/structure/B157748.png)
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)
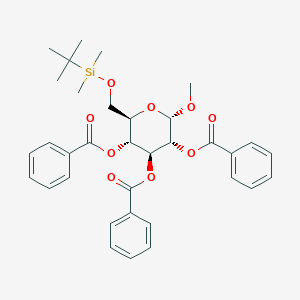
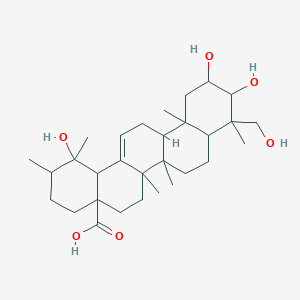
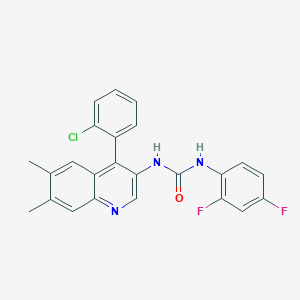
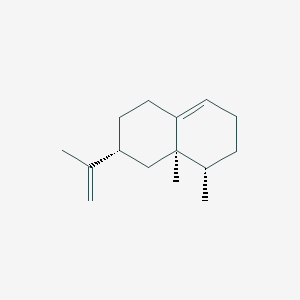

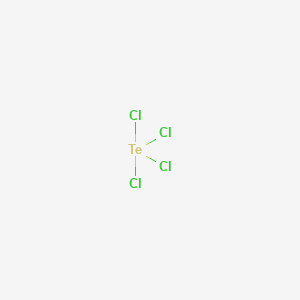
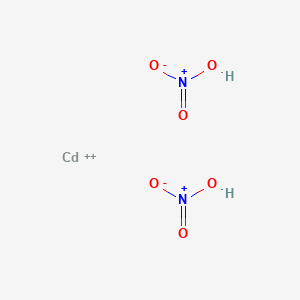
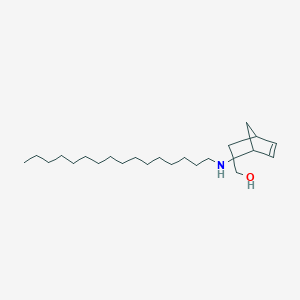
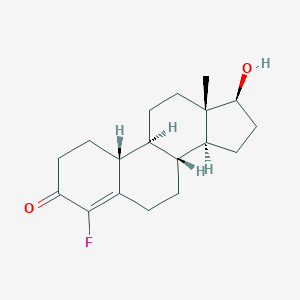
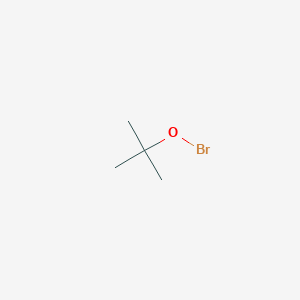
![3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid](/img/structure/B157773.png)